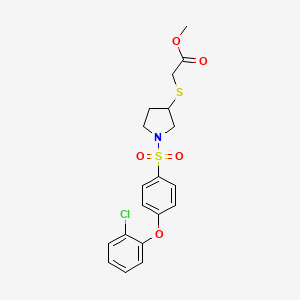

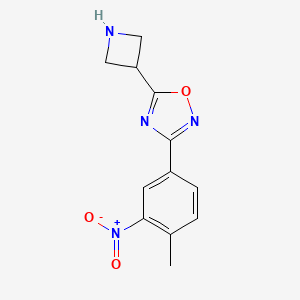

2-(2,4-dichlorostyryl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorostyryl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole (DCMBI) is a synthetic compound that has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a building block for the synthesis of other compounds. DCMBI has also been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Agricultural Fungicide Delivery Systems

Nanoparticles for Fungicide Delivery : Studies on carbendazim and tebuconazole, compounds related to benzimidazole derivatives, have demonstrated their effectiveness when encapsulated in solid lipid nanoparticles and polymeric nanocapsules. These nanocarriers improve the fungicides' delivery to the target site, enhancing their efficacy while reducing environmental and human toxicity. This innovation offers new strategies for managing plant diseases with benzimidazole derivatives (Campos et al., 2015).

Antiviral Research

Enterovirus Replication Inhibition : The thiazolobenzimidazole derivative TBZE-029 has shown promise as a selective inhibitor against several enteroviruses. This compound targets the viral nonstructural protein 2C, highlighting the potential of benzimidazole derivatives in developing new antiviral therapies (De Palma et al., 2008).

Antimicrobial and Anticancer Agents

Benzimidazole Derivatives as Antimicrobial and Anticancer Compounds : Recent research has synthesized new benzimidazole derivatives exhibiting significant antibacterial and antifungal activities, surpassing some reference drugs. Additionally, certain derivatives have been found to effectively intercalate into DNA, potentially blocking DNA replication and exerting antimicrobial activity. Moreover, benzimidazole compounds have shown promising results in killing various cancer cell lines, underscoring their potential as dual-purpose therapeutic agents (Zhang et al., 2014).

Synthesis and Drug Development

Innovative Synthesis Techniques : Research into benzimidazole derivatives includes developing new synthetic methods for creating compounds with potential pharmaceutical applications. For instance, palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes has been utilized to produce imidazole derivatives, including those with benzimidazole structures. These methods facilitate the development of amino acid mimetics with a C-terminal imidazole, potentially useful in drug development (Zaman et al., 2005).

properties

IUPAC Name |

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2/c1-16-6-8-17(9-7-16)15-27-22-5-3-2-4-21(22)26-23(27)13-11-18-10-12-19(24)14-20(18)25/h2-14H,15H2,1H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVVBHMXOWTEBN-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2944952.png)

![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2944958.png)

![6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2944961.png)

![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)

![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)

![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)